Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate
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Overview
Description
Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate is an organic compound that belongs to the class of esters. It features a chlorophenyl group attached to a pent-4-enoate backbone, making it a versatile molecule in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-bromophenyl)-3-oxopent-4-enoate
- Ethyl 5-(4-fluorophenyl)-3-oxopent-4-enoate
- Ethyl 5-(4-methylphenyl)-3-oxopent-4-enoate
Uniqueness
Ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
89861-31-4 |
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Molecular Formula |
C13H13ClO3 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenyl)-3-oxopent-4-enoate |
InChI |
InChI=1S/C13H13ClO3/c1-2-17-13(16)9-12(15)8-5-10-3-6-11(14)7-4-10/h3-8H,2,9H2,1H3 |
InChI Key |
RFWMRDQRGHTTGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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